molecular formula C14H19N7O B2586139 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide CAS No. 1226438-39-6

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide

Cat. No.: B2586139
CAS No.: 1226438-39-6
M. Wt: 301.354
InChI Key: MQIRQHUPWWJYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Chemical Reactions Analysis

The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .

Scientific Research Applications

Amplification of Antibiotics

Research conducted by Brown and Cowden (1982) explored the role of pyridinylpyrimidines with strongly basic side chains, which share structural similarities with N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide, as amplifiers of antibiotics like phleomycin against Escherichia coli. This study indicates the potential of such compounds in enhancing the efficacy of antibiotic treatments through chemical modification and interaction with bacterial cells (Brown & Cowden, 1982).

Heterocyclic Synthesis for Antimicrobial Activities

Gad-Elkareem et al. (2011) investigated the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the formation of pyridothienopyrimidine derivatives through a series of chemical reactions involving hydrazine hydrate and different amines. These compounds, including structures akin to this compound, were screened for antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which, like this compound, include dimethylamino groups. These derivatives were evaluated for their growth inhibitory properties against various cancer cell lines, indicating significant cytotoxic activities that could be leveraged in cancer therapy (Deady et al., 2003).

Novel Analogue of Guanine

Ehler, Robins, and Meyer (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel guanine analogue, from a precursor compound that shares functional groups with this compound. Although it did not exhibit the anticipated antiviral activity, this research underscores the importance of structural analogues in probing biological mechanisms and designing therapeutic agents (Ehler, Robins, & Meyer, 1977).

Safety and Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . This result could lead to finding more active pyrazinamide analogues .

Mechanism of Action

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O/c1-10-8-12(21(2)3)20-14(19-10)18-7-6-17-13(22)11-9-15-4-5-16-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIRQHUPWWJYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CN=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.